molecular formula C9H13Cl2N3 B1393598 1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride CAS No. 1266689-40-0

1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B1393598
CAS No.: 1266689-40-0
M. Wt: 234.12 g/mol
InChI Key: ZIRCCCYAELHTMM-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The dihydrochloride form of this compound indicates that it is a salt formed with two molecules of hydrochloric acid, which enhances its solubility in water.

Biochemical Analysis

Biochemical Properties

1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in certain cancer cell lines, this compound has been observed to inhibit proliferation by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can induce apoptosis in these cells by activating specific genes involved in programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, preventing phosphorylation of downstream targets . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experiments . Its effects on cellular function can change over time, with long-term exposure leading to adaptive responses in cells. For example, continuous exposure to the compound can result in the upregulation of detoxifying enzymes, which may reduce its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For instance, at therapeutic doses, the compound can effectively inhibit tumor growth in cancer models . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This interaction can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux by altering the levels of key metabolites, influencing cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be actively transported into cells via membrane transporters, ensuring its intracellular accumulation . Once inside the cell, it may bind to cytoplasmic or nuclear proteins, affecting its localization and function. The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Alternatively, it can be found in the cytoplasm, where it influences signaling pathways and metabolic processes .

Preparation Methods

The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride can be achieved through various synthetic routes. Common methods include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds. Industrial production methods may utilize these synthetic routes on a larger scale, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyridine scaffold.

Scientific Research Applications

1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its use in drug development . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry research. Additionally, it may have applications in the industry as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and other imidazo[1,2-a]pyridine derivatives . These compounds share a similar heterocyclic scaffold but may differ in their functional groups and substituents. The unique properties of this compound, such as its solubility and reactivity, make it distinct from other similar compounds. Some examples of similar compounds include imidazo[1,2-a]pyrimidine and other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-12-5-3-2-4-9(12)11-8;;/h2-7H,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRCCCYAELHTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CC=CC2=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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